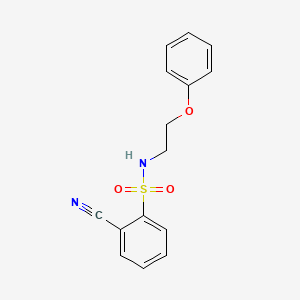![molecular formula C13H17N3O B4199751 N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4199751.png)
N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under reflux conditions. A notable example includes the synthesis of benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine groups, showing potent antibacterial activities (Ozden et al., 2005). These synthesis strategies emphasize the versatility and adaptability of benzimidazole chemistry for generating compounds with potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including this compound, is characterized by the presence of a benzimidazole core, a heterocyclic compound consisting of benzene fused to imidazole. The crystal structure of related benzimidazole derivatives has been determined, providing insights into their conformation and potential interactions. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole highlights the planarity of the benzimidazole ring system and its geometric relations with substituted groups (Özbey et al., 2001).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, leveraging the reactivity of the nitrogen atoms in the imidazole ring. These reactions include nucleophilic substitutions and condensation reactions, allowing for the introduction of diverse functional groups. The synthesis of novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups is an example of such chemical versatility, resulting in compounds with significant antimicrobial activity (Ozden et al., 2005).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application. These properties are influenced by the molecular structure and the nature of substituted groups. The introduction of a piperazine unit in benzimidazole derivatives, for example, has been shown to significantly enhance aqueous solubility and oral absorption, demonstrating the impact of structural modifications on the physical properties of these compounds (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity, acidity, and potential for hydrogen bonding, are integral to their biological activity. The synthesis and characterization of novel benzimidazole derivatives, including their NMR and IR spectroscopic analysis, provide valuable insights into their chemical behavior and potential as therapeutic agents. For instance, the study of N-substituted benzimidazoles has revealed their promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the significance of chemical properties in determining biological activity (Chaudhari et al., 2020).
properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-16-12-8-6-5-7-11(12)15-13(16)9(2)14-10(3)17/h5-9H,4H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMDFKDUFYDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methylbenzoyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4199669.png)
![N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4199672.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4199678.png)
![3-cyclohexyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4199686.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)benzenesulfonamide](/img/structure/B4199689.png)
![3-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4199692.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4199708.png)

![6-(2-bromophenyl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199721.png)



amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4199771.png)